Spiro[3.3]heptan-2-ylhydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
spiro[3.3]heptan-2-ylhydrazine |
InChI |
InChI=1S/C7H14N2/c8-9-6-4-7(5-6)2-1-3-7/h6,9H,1-5,8H2 |
InChI Key |
FKVJGILHJRWTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)NN |
Origin of Product |
United States |
Chemical Reactivity and Diverse Derivatization Strategies for Spiro 3.3 Heptan 2 Ylhydrazine
Reactivity Profiles of the Hydrazine (B178648) Functional Group
The hydrazine group (-NHNH2) is a versatile functional group known for its nucleophilicity and its ability to participate in a variety of reactions. In the context of spiro[3.3]heptan-2-ylhydrazine, this reactivity can be harnessed to introduce a wide range of substituents and to construct new heterocyclic systems.
Condensation Reactions and Hydrazone Formation
One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones. This compound is expected to react readily with aldehydes and ketones under acidic or basic catalysis to yield the corresponding spiro[3.3]heptan-2-ylhydrazones. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration.
The general reaction is as follows:
This compound + R(R')C=O ⇌ Spiro[3.3]heptan-2-yl-N=C(R)R' + H₂O
This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. The resulting hydrazones are valuable intermediates for further synthetic transformations.
Table 1: Examples of Expected Hydrazone Formation with this compound
| Carbonyl Compound | Expected Hydrazone Product |
| Acetone | Spiro[3.3]heptan-2-yl-(propan-2-ylidene)hydrazine |
| Benzaldehyde | (E/Z)-Benzylidene(spiro[3.3]heptan-2-yl)hydrazine |
| Cyclohexanone | (E/Z)-Cyclohexylidene(spiro[3.3]heptan-2-yl)hydrazine |
This table is illustrative and based on the general reactivity of hydrazines.
Acylation and Alkylation Studies of the Hydrazine Moiety
The nucleophilic nature of the hydrazine group allows for straightforward acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, would yield N-acyl-N'-spiro[3.3]heptan-2-ylhydrazines. The reaction conditions can often be controlled to favor mono-acylation.
Alkylation, using alkyl halides or other alkylating agents, can lead to a mixture of mono- and di-alkylated products on the terminal nitrogen. The degree of alkylation can be influenced by the stoichiometry of the reactants and the reaction conditions.
Table 2: Potential Acylation and Alkylation Products of this compound
| Reagent | Product Type | Expected Product Name |
| Acetyl chloride | Acylation | N'-Acetyl-N-spiro[3.3]heptan-2-ylhydrazine |
| Benzoyl chloride | Acylation | N'-Benzoyl-N-spiro[3.3]heptan-2-ylhydrazine |
| Methyl iodide | Alkylation | 1-Methyl-1-(spiro[3.3]heptan-2-yl)hydrazine |
| Benzyl bromide | Alkylation | 1-Benzyl-1-(spiro[3.3]heptan-2-yl)hydrazine |
This table presents hypothetical products based on established hydrazine reactivity.
Cycloaddition Reactions Leading to Further N-Heterocyclic Architectures
The hydrazone derivatives of this compound are excellent precursors for cycloaddition reactions, providing access to a variety of nitrogen-containing heterocycles. For instance, the [3+2] cycloaddition of azomethine imines, which can be generated in situ from the hydrazones, with various dipolarophiles is a powerful method for constructing pyrazolidine (B1218672) and pyrazoline derivatives. rsc.org The synthesis of spiro-hybrid heterocycles is of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov
The general approach involves the reaction of a spiro[3.3]heptan-2-ylhydrazone with a suitable reagent to form a 1,3-dipole, which then undergoes cycloaddition with an alkene or alkyne. This strategy opens up avenues to complex spiro-heterocyclic systems that are of interest in drug discovery. nih.govrsc.org
Controlled Oxidation and Reduction of the Hydrazine Functionality
The hydrazine moiety is redox-active and can undergo both oxidation and reduction. Controlled oxidation of this compound, for example with mild oxidizing agents like manganese dioxide or lead tetraacetate, could potentially lead to the corresponding diazene (B1210634) (spiro[3.3]heptan-2-yldiazene), a reactive intermediate that can participate in various transformations. Under certain conditions, the oxidation of hydrazines can lead to the formation of diimide (N₂H₂), a useful reagent for the reduction of double bonds. uchile.cl
Conversely, the reduction of the hydrazine group would lead to the corresponding amine. For instance, catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst could convert this compound into spiro[3.3]heptan-2-amine. chemrxiv.org
Transformative Reactions of the Spiro[3.3]heptane Skeleton
The spiro[3.3]heptane framework is characterized by significant ring strain, which can be harnessed as a driving force for unique chemical transformations.
Strain-Release Ring-Opening Reactions (if mechanistically linked to the hydrazine functionality or its derivatives)
While direct strain-release ring-opening of this compound itself is not a commonly reported reaction, transformations of derivatives of this compound could potentially involve the spirocyclic core. For example, if the hydrazine moiety is converted into a good leaving group, subsequent reactions could trigger a rearrangement or ring-opening of the strained spiro[3.3]heptane system.
Research on related spiro[3.3]heptan-1-ones has demonstrated that these strained ketones can undergo semipinacol-type rearrangements. nih.govresearchgate.net In these reactions, a nucleophilic attack on the ketone is followed by an acid-promoted rearrangement that involves the expansion of one of the four-membered rings. It is conceivable that a derivative of this compound, upon conversion to a species with an electron-deficient center adjacent to the spiro-junction, could undergo a similar strain-releasing transformation. The use of ring strain in bicyclo[1.1.0]butanes (BCBs), which are structurally related to the substructures within spiro[3.3]heptane, to drive organic synthesis is a powerful strategy. rsc.orgnih.gov
Further research in this area could uncover novel synthetic pathways that leverage the inherent strain of the spiro[3.3]heptane skeleton in conjunction with the reactivity of the hydrazine functional group and its derivatives.
Site-Selective Functional Group Interconversions on the Spiro Core
The spiro[3.3]heptane framework, characterized by its two cyclobutane (B1203170) rings sharing a single carbon atom, presents unique opportunities for site-selective chemical modifications. wikipedia.org The inherent strain and defined three-dimensional structure of this scaffold allow for controlled functional group interconversions at specific positions, enabling the synthesis of a diverse array of derivatives. google.comnih.gov
A key strategy for achieving site-selectivity involves the use of precursor molecules with strategically placed functional groups that can be manipulated post-synthesis of the spirocyclic core. For instance, the synthesis of spiro[3.3]heptan-2-ones provides a versatile starting point. google.com The carbonyl group at the 2-position can undergo a range of typical ketone reactions, such as nucleophilic additions and condensations. google.com For example, reaction with a Grignard reagent followed by reductive elimination of the resulting hydroxyl group can introduce new substituents. google.com
Furthermore, functional group interconversions can be performed on substituents already present on the spiro[3.3]heptane core. A practical divergent synthetic approach has been reported for creating a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This method starts with an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative, highlighting the utility of protecting groups to facilitate selective transformations. nih.gov
The table below summarizes examples of site-selective functional group interconversions on the spiro[3.3]heptane core, showcasing the starting material, reagents, and the resulting functionalized product.
Regioselective Functionalization Patterns
The rigid and well-defined geometry of the spiro[3.3]heptane scaffold allows for a high degree of regioselectivity in functionalization reactions. This control over the position of new chemical groups is crucial for the design of molecules with specific properties, particularly in medicinal chemistry where precise spatial arrangement of functional groups is paramount. nih.govresearchgate.net
One notable example of regioselective functionalization is the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov This process, which involves a strain-relocating semipinacol rearrangement, is reported to be fully regio- and stereospecific when starting from a substituted cyclopropanone (B1606653) equivalent. nih.gov The reaction proceeds through a controlled rearrangement of a 1-bicyclobutylcyclopropanol intermediate, leading to the desired substituted spiro[3.3]heptan-1-one. nih.gov
The development of synthetic routes to 1,6-disubstituted spiro[3.3]heptane derivatives further illustrates the potential for regioselective functionalization. nih.gov Methodologies such as the (R)-α-phenylglycinol-mediated Strecker reaction have been employed to construct chiral 1,6-functionalized spiro[3.3]heptane cores. nih.gov The choice of chiral auxiliary, such as Ellman's sulfinamide, has been shown to be beneficial, leading to more stable adducts and more efficient separation of diastereomers. nih.gov
The following table provides examples of regioselective functionalization patterns observed in the synthesis of spiro[3.3]heptane derivatives.
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netbeilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse chemical libraries. beilstein-journals.org While the direct use of this compound in MCRs is not extensively documented in the provided search results, the principles of MCRs can be applied to spirocyclic systems.
For instance, the Prins-type cyclization, a multi-component reaction, has been used to synthesize substituted spirocyclic tetrahydropyranyl mesylates and tosylates in good yields. nih.gov This reaction involves cyclic ketones, a homoallylic alcohol, and a sulfonic acid. nih.gov Although this example does not directly involve this compound, it demonstrates the feasibility of incorporating spirocyclic ketones into MCRs. Given that spiro[3.3]heptan-2-one is a known compound, it could potentially serve as a precursor to the hydrazine and subsequently be used in MCRs.
The hydrazine functionality is a versatile component in many MCRs. For example, the Ugi reaction, a well-known MCR, can utilize N-alkylated hydrazines as the amine component. beilstein-journals.org This suggests that this compound could potentially participate in Ugi-type reactions, combining with an isocyanide, a carboxylic acid, and a carbonyl compound to produce complex spirocyclic α-acylaminoamides.
The table below outlines potential multi-component reactions where this compound or its precursors could be utilized as building blocks, based on established MCR methodologies.
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Spiro[3.3]heptan-2-ylhydrazine, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The protons of the hydrazine (B178648) group (-NHNH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange. The methine proton (CH-N) at the C2 position would be expected to resonate in the range of 2.5-3.5 ppm, shifted downfield by the adjacent electron-withdrawing hydrazine group. The protons of the spiro[3.3]heptane core, being part of a strained cyclobutane (B1203170) ring system, would exhibit complex splitting patterns and are anticipated to appear in the upfield region of approximately 1.5-2.5 ppm.
¹³C NMR Spectroscopy: The carbon spectrum would provide information on the number of unique carbon environments. The C2 carbon, bonded to the hydrazine group, would be significantly deshielded and is expected to appear in the 50-60 ppm range. The spirocyclic carbon (C4) is quaternary and would show a distinct chemical shift, typically around 30-40 ppm. The remaining methylene carbons of the cyclobutane rings would resonate at higher field strengths.
Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the cyclobutane rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and more distant carbons, respectively. These correlations are critical for definitively assigning each signal to a specific atom in the molecule.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H (methine) | 2.5 - 3.5 | 50 - 60 |
| -NHNH₂ | Variable, broad | N/A |
| C4 (spiro-carbon) | N/A | 30 - 40 |
| Cyclobutane CH₂ groups | 1.5 - 2.5 | 20 - 35 |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination
The spiro[3.3]heptane core is known to be non-planar. chemrxiv.org X-ray analysis would confirm the puckered conformation of the two cyclobutane rings and their orientation relative to each other. It would also precisely define the geometry of the hydrazine substituent and its position (axial or equatorial-like) relative to the cyclobutane ring it is attached to. Furthermore, intermolecular interactions in the solid state, such as hydrogen bonding involving the hydrazine functional group, would be clearly visualized.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns.
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum of this compound would show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular formula C₇H₁₅N₂. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, confirming the elemental composition.
Fragmentation Analysis: Under higher energy conditions, such as Electron Ionization (EI), the molecule would fragment in a characteristic manner. Expected fragmentation pathways would include the loss of the hydrazine group or parts of it (e.g., loss of NH₂, N₂H₃), and cleavage of the strained cyclobutane rings. The fragmentation pattern provides a fingerprint that can help confirm the structure, particularly the connectivity of the spirocyclic core.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 127.12 |
| Key Fragmentation Pathways (EI-MS) | Loss of •N₂H₃, cleavage of cyclobutane rings |
Vibrational Spectroscopy (IR, Raman) for Identification of Functional Groups and Bond Types
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C-H stretching vibrations.
N-H Stretching: The hydrazine group would exhibit characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) would be indicative of the -NH₂ group.
C-H Stretching: The sp³ C-H stretching vibrations of the spiro[3.3]heptane framework would appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group is expected to cause a distinct absorption around 1600-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibration would likely be found in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and C-H stretches would also be visible, the symmetric vibrations of the carbon skeleton of the spiro[3.3]heptane core may give rise to particularly strong and characteristic signals in the Raman spectrum.
Computational and Theoretical Investigations of Spiro 3.3 Heptan 2 Ylhydrazine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Spiro[3.3]heptan-2-ylhydrazine, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure. scirp.orgscilit.comresearchgate.netresearchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.netresearchgate.net
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the lone pairs of the nitrogen atoms in the hydrazine (B178648) group are expected to be primary sites for electrophilic attack.
Furthermore, calculated parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness provide quantitative measures of reactivity. scirp.orgresearchgate.netresearchgate.net These values are instrumental in predicting how the molecule will behave in various chemical environments. For instance, studies on other hydrazine derivatives have successfully used these parameters to predict their antioxidant properties. scirp.orgresearchgate.netresearchgate.net
Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical this compound Calculation
| Parameter | Description | Hypothetical Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 7.7 eV |
| Ionization Potential | Energy required to remove an electron | 6.5 eV |
| Electron Affinity | Energy released when an electron is added | -1.2 eV |
| Electronegativity (χ) | Tendency to attract electrons | 2.65 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.85 eV |
Note: These values are for illustrative purposes and are not based on actual experimental or calculated data for this compound.
In-depth Conformational Analysis and Exploration of Energy Landscapes
The rigid, yet puckered, nature of the cyclobutane (B1203170) rings in the spiro[3.3]heptane core, combined with the flexible hydrazine side chain, suggests a complex conformational space for this compound. rsc.orgnih.gov Conformational analysis is crucial for understanding the molecule's three-dimensional shape, which in turn governs its interactions with other molecules.
Computational methods, such as molecular mechanics and more rigorous quantum chemical calculations, can be used to perform a systematic search for stable conformers. rsc.orgacs.org This involves rotating the single bonds and evaluating the potential energy of each resulting conformation. The results of such an analysis would be an energy landscape, mapping the various low-energy conformations and the energy barriers between them. acs.org For spirocyclic systems, even subtle changes in substitution can lead to significant shifts in conformational preferences. rsc.org
Elucidation of Reaction Mechanisms via Advanced Computational Modeling
Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. acs.org For this compound, this could involve studying its behavior in various known reactions of hydrazines, such as the Wolff-Kishner reduction or reactions with carbonyl compounds to form hydrazones. libretexts.org
By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and any intermediate species. acs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
For example, a computational study of the reaction of this compound with a simple aldehyde would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition state for water elimination, and the final hydrazone product. This would provide a detailed picture of the reaction pathway and the factors that control it. libretexts.org
Molecular Modeling of Intermolecular Interactions Involving Spiro[3.3]heptane-Hydrazine Systems
The way a molecule interacts with its neighbors is fundamental to its physical properties and biological activity. nih.gov The hydrazine moiety in this compound is capable of acting as both a hydrogen bond donor and acceptor. varsitytutors.comcollegeboard.org The nitrogen atoms have lone pairs of electrons, and the N-H protons are sufficiently acidic to participate in hydrogen bonding. varsitytutors.com
Molecular modeling techniques can be used to simulate how multiple molecules of this compound would interact with each other in the liquid or solid state. These models can also be used to study the interactions of this molecule with other molecules, such as solvent molecules or the active site of a protein. nih.gov
Understanding these intermolecular forces is crucial for predicting properties like boiling point, solubility, and binding affinity to a biological target. collegeboard.org The unique 3D shape of the spiro[3.3]heptane scaffold would likely influence the directionality and strength of these intermolecular interactions, potentially leading to novel materials or bioactive compounds. enamine.net
Advanced Synthetic Applications of Spiro 3.3 Heptan 2 Ylhydrazine Analogs in Organic Chemistry
Construction of Intricate Molecular Architectures and Scaffolds
The spiro[3.3]heptane unit is a key structural motif for creating complex molecular architectures due to its inherent rigidity and three-dimensional nature. chemrxiv.org This scaffold has been identified as a valuable bioisostere, a substitute for common chemical groups like phenyl or piperazine (B1678402) rings in bioactive compounds, which can lead to improved physicochemical properties while maintaining or enhancing biological activity. chemrxiv.orgrsc.org For instance, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane has been shown to improve target selectivity in certain drug candidates. rsc.org
The synthesis of functionalized spiro[3.3]heptanes, such as ketones, diamines, and carboxylic acids, provides a versatile toolkit for medicinal chemists. chemrxiv.orgacs.org These building blocks can be further elaborated to introduce multiple functional groups with precise spatial orientation. nih.gov For example, spiro[3.3]heptan-2-one can be derivatized sequentially at its two distinct reactive centers, allowing for the controlled construction of highly substituted spiro systems. google.com This step-wise functionalization is independent of the conditions used to create the core framework, enabling the introduction of sensitive chemical groups in later stages. google.com
The utility of these scaffolds is highlighted by their incorporation into analogs of established drugs. By replacing mono-, meta-, and para-substituted phenyl rings in molecules like Vorinostat and Benzocaine with a spiro[3.3]heptane core, researchers have created novel, patent-free compounds with significant activity. chemrxiv.org This strategy underscores the scaffold's ability to mimic the spatial arrangement of substituents on an aromatic ring, despite its non-collinear exit vectors. chemrxiv.org
| Spiro[3.3]heptane-based Building Block | Application in Synthesis | Key Feature | Reference |
| Spiro[3.3]heptan-2-one | Synthesis of 2,6-disubstituted spiro[3.3]heptanes | Two distinct, sequentially reactive centers | google.com |
| 2,6-Diazaspiro[3.3]heptane | Bioisostere for piperazine | Improves target selectivity and reduces off-target effects | rsc.org |
| Spiro[3.3]heptane-1,6-diamines | Surrogates for cyclohexane (B81311) derivatives | Restricted conformation with defined vectoral orientation | acs.orgnih.gov |
| (R)-Spiro[3.3]heptane-2,6-dicarboxylic acid | Chiral linker for Metal-Organic Frameworks (MOFs) | Rigid, axially chiral structure | researchgate.net |
| 2-Oxa-6-azaspiro[3.3]heptane | Bioisostere for morpholine | Introduces 3D character; can improve solubility | rsc.org |
Development of Novel Polycyclic and Spirocyclic Systems
The unique strain and geometry of the spiro[3.3]heptane skeleton make it an excellent starting point for the synthesis of more complex polycyclic and spirocyclic systems. Methodologies have been developed to construct these elaborate structures, often leveraging the reactivity of functionalized spiro[3.3]heptane precursors.
One approach involves a strain-relocating semipinacol rearrangement. The reaction of a lithiated 1-sulfonylbicyclo[1.1.0]butane with a cyclopropanone (B1606653) equivalent generates a 1-bicyclobutylcyclopropanol intermediate. nih.gov In the presence of an acid, this intermediate readily rearranges to form a highly strained spiro[3.3]heptan-1-one, demonstrating a novel method for creating this motif. nih.gov Such synthetic strategies provide access to previously challenging molecular frameworks.
Furthermore, spiro[3.3]heptane derivatives serve as precursors for larger, fused ring systems. An efficient strategy to construct tetracyclic frameworks, such as those found in polycyclic spiro lignan (B3055560) natural products, has been developed. nih.gov This method can involve a series of reactions, including couplings and acid-mediated cyclizations, to build additional rings onto the initial spiro core. nih.gov The synthesis of spiro-γ-lactams, which are present in numerous bioactive molecules, also highlights the utility of spirocyclic building blocks in creating diverse heterocyclic structures. rsc.org The inherent rigidity and complexity of these building blocks are key to their successful application in synthetic organic chemistry. rsc.org
Utility as Molecular Probes in Chemical Biology Research
In chemical biology, understanding the three-dimensional structure of molecules and their interactions is paramount. While not discussing their biological activity, analogs of spiro[3.3]heptan-2-ylhydrazine serve as powerful molecular probes due to their rigid and well-defined structures. They act as conformationally restricted scaffolds, allowing researchers to study how the precise positioning of functional groups affects molecular recognition and binding.
The spiro[3.3]heptane framework has been shown to be an effective surrogate for more flexible ring systems like cyclohexane. acs.orgnih.gov For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can act as restricted analogs of cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.orgnih.govscispace.com By locking substituents into specific spatial orientations, these probes help to dissect the conformational requirements for intermolecular interactions. This structural rigidity provides highly predictable exit vectors for attached functional groups, which is a significant advantage in designing molecules to probe specific binding pockets or surfaces. researchgate.net
The synthesis of various stereoisomers of spiro[3.3]heptane-based diamines and amino acids allows for a systematic exploration of chemical space. researchgate.netacs.org These tool compounds, with their varied three-dimensional arrangements, can be used to map out the topology of receptor binding sites or enzyme active sites, providing crucial information for the rational design of other molecules.
| Probe Type | Structural Feature | Application as a Probe | Reference |
| (1S,4r,6R)-1,6-disubstituted spiro[3.3]heptane | Restricted surrogate of cis-1,4-disubstituted cyclohexane | Probing conformational requirements for binding | acs.orgnih.gov |
| (1S,4s,6R)-1,6-disubstituted spiro[3.3]heptane | Restricted surrogate of trans-1,3-disubstituted cyclohexane | Mapping spatial constraints in molecular recognition | acs.orgnih.gov |
| Azaspiro[3.3]heptanes | Rigid scaffold with multiple, defined exit vectors | Systematic exploration of 3D chemical space | sigmaaldrich.comnih.gov |
Exploration in Advanced Materials Science
The application of spiro[3.3]heptane derivatives extends beyond biology and into materials science, particularly in the field of liquid crystals. Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals, and their behavior is highly dependent on molecular shape. researchgate.net The rigid, non-planar structure of the spiro[3.3]heptane core makes it an intriguing component for designing novel liquid-crystalline materials. researchgate.net
Research has explored the synthesis and liquid crystal properties of compounds incorporating the spiro[3.3]heptane ring. tandfonline.comtandfonline.com These studies often compare the effects of the spiro[3.3]heptane system to other cyclic units, such as cyclobutane (B1203170) or cyclohexane, on the thermal stability of nematic phases. tandfonline.comtandfonline.com The inclusion of the spiro[3.3]heptane moiety can influence key properties like transition temperatures and mesophase behavior. researchgate.nettandfonline.com
For instance, esters incorporating the spiro[3.3]heptane ring have been prepared and their liquid crystal properties evaluated. tandfonline.com The unique three-dimensional structure of the spiro core can disrupt simple packing, leading to the formation of specific mesophases. google.com The development of synthetic routes to bilaterally substituted spiro[3.3]heptanes opens up possibilities for creating new rod-shaped molecules, which are fundamental components of nematic liquid crystal mixtures. google.com These materials have potential applications in display technologies and other electro-optical devices. researchgate.net
Future Research Directions and Emerging Avenues in Spiro 3.3 Heptan 2 Ylhydrazine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The current synthesis of spiro[3.3]heptane derivatives often involves multi-step sequences that may not be optimal in terms of sustainability and atom economy. Future efforts will likely focus on creating more efficient pathways to spiro[3.3]heptan-2-ylhydrazine and its precursors.
| Starting Material | Potential Reagent | Target Product | Key Advantage |
| Spiro[3.3]heptan-2-ol | Hydrazine (B178648) hydrate, reducing agent | This compound | Direct conversion, avoids ketone intermediate |
| Spiro[3.3]heptan-2-one | Hydrazine hydrate | Spiro[3.3]heptan-2-one hydrazone | Precursor to hydrazine, Wolff-Kishner reduction possible |
Furthermore, exploring enzymatic or chemo-enzymatic routes could offer highly selective and environmentally benign alternatives to traditional chemical methods.
Discovery and Exploration of Novel Reactivity Patterns for Hydrazine and Spiro Core
The hydrazine moiety of this compound is a rich source of potential reactivity that remains largely unexplored in the context of this specific spirocyclic framework. The presence of both the hydrazine group and the strained spiro[3.3]heptane core suggests that novel and interesting chemical transformations could be discovered.
Future research could investigate the participation of the spiro[3.3]heptane core in reactions involving the hydrazine group. For example, intramolecular cyclization reactions initiated at the hydrazine could lead to the formation of novel polycyclic systems incorporating the spiro[3.3]heptane unit. The unique bond angles and steric constraints of the spirocycle could direct the stereochemical outcome of such reactions in predictable ways.
Moreover, the hydrazine can serve as a versatile handle for the introduction of various functional groups. Derivatization of the hydrazine to form hydrazones, pyrazoles, and other nitrogen-containing heterocycles would significantly expand the chemical space accessible from this building block. The reactivity of these new derivatives could then be explored, leading to a cascade of new compounds with potentially interesting biological or material properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
The increasing adoption of flow chemistry and automated synthesis platforms in modern chemical research offers significant advantages in terms of reaction optimization, safety, and throughput. nih.govchimia.chsyrris.com Integrating the synthesis and derivatization of this compound into these systems is a logical next step.
Flow chemistry would be particularly beneficial for handling potentially hazardous reagents or intermediates that may be involved in the synthesis of hydrazines. beilstein-journals.orguniqsis.com The enhanced heat and mass transfer in flow reactors can lead to improved reaction control and higher yields. nih.gov Furthermore, automated platforms can be used to rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis and subsequent functionalization of this compound. chimia.chsyrris.com This would accelerate the discovery of new derivatives and their applications.
The development of a robust flow synthesis of this compound would enable its on-demand production and direct use in multi-step automated sequences, facilitating the rapid generation of libraries of novel spirocyclic compounds for screening in drug discovery or materials science programs. syrris.com
Rational Design of Next-Generation Spirocyclic Building Blocks for Chemical Innovation
Spiro[3.3]heptane has been recognized as a valuable bioisostere for the phenyl ring, offering a three-dimensional, saturated alternative in drug design. chemrxiv.org The introduction of a hydrazine functional group onto this scaffold provides a key vector for further molecular elaboration. sigmaaldrich.com
Rational design of next-generation building blocks will leverage the unique properties of the spiro[3.3]heptane core and the versatility of the hydrazine moiety. By understanding the conformational constraints and exit vectors imposed by the spirocyclic system, chemists can design and synthesize new derivatives of this compound with precisely controlled three-dimensional shapes. sigmaaldrich.com
These next-generation building blocks could be designed to mimic the spatial arrangement of functional groups found in known bioactive molecules or to present novel pharmacophoric patterns. For instance, the hydrazine could be used as a linchpin to connect the spirocycle to other molecular fragments, creating complex architectures with high sp3 character, a desirable trait in modern drug discovery. researchgate.net The development of a diverse library of such building blocks will undoubtedly fuel innovation in medicinal chemistry and the broader chemical sciences. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[3.3]heptan-2-ylhydrazine and its derivatives?
- Methodology :
- Hydrazine Reactions : React spiro[3.3]heptane-based ketones or thiocarbonyl derivatives with hydrazine. For example, pyridazinethiones react with hydrazine in tetrahydrofuran (THF) to yield hydrazones (59–61% yield), though unexpected Schiff bases may form due to acetone contamination .
- Ester Hydrolysis : Hydrolyze methyl esters of spiro compounds (e.g., 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate) under basic conditions to produce carboxylic acid derivatives (87% yield), a strategy adaptable for hydrazine derivatives .
- Key Considerations : Monitor reaction conditions (solvent purity, temperature) to avoid side products like Schiff bases.
Q. How can residual hydrazine be quantified in this compound samples?
- Methodology :
- Derivatization with Benzaldehyde : React hydrazine with benzaldehyde to form benzalazine, detectable via HPLC or UV-Vis spectroscopy. Sodium hydroxide (2N) in methanol is used as a diluent .
- Spectroscopic Analysis : Use NMR to identify hydrazine protons (δ 2.5–4.0 ppm) or IR for N-H stretches (~3300 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; hydrazine derivatives are toxic and may cause respiratory irritation .
- First Aid : For skin exposure, wash immediately with soap/water; for ingestion, do not induce vomiting .
Advanced Research Questions
Q. What mechanistic pathways lead to unexpected Schiff base formation during this compound synthesis?
- Analysis :
- Side Reactions : Hydrazones (primary products) can react with trace acetone in THF to form Schiff bases via nucleophilic addition. This is confirmed by LC-MS and isotopic labeling .
- Mitigation : Use acetone-free solvents and inert atmospheres to suppress side reactions .
Q. How do this compound derivatives coordinate with transition metals, and what are their applications?
- Methodology :
- Complex Synthesis : React hydrazine derivatives (e.g., 2-acetylpyridine hydrazones) with metal salts (Co(II), Cu(II)) in ethanol under reflux. Characterize via:
- IR Spectroscopy : Identify shifts in C=O (1650 cm⁻¹) and N-H (3300 cm⁻¹) stretches upon coordination .
- X-ray Crystallography : Resolve octahedral or square-planar geometries in metal complexes .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
